molecular formula C18H17NO5 B1214500 Tecleaverdoornine CAS No. 65847-03-2

Tecleaverdoornine

Cat. No.: B1214500
CAS No.: 65847-03-2
M. Wt: 327.3 g/mol
InChI Key: DVYGQAMJPXHFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tecleaverdoornine (CAS# 65847-03-2) is a C-prenylated phenylated furoquinoline alkaloid with the molecular formula C18H17NO5 and a molecular weight of 327.34 g/mol . This naturally occurring compound is isolated from various Vepris species (formerly classified as Teclea ) within the Rutaceae family, including Vepris verdoorniana and Vepris afzelii . The structure of this compound has been elucidated through comprehensive spectroscopic analysis and chemical reactions . In research settings, this compound has demonstrated significant biological activity worthy of further investigation. Studies have revealed its antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria, indicating its value in infectious disease research and antimalarial drug discovery . The compound belongs to a class of furoquinoline alkaloids known for their diverse bioactivities, making them interesting targets for phytochemical and pharmacological studies. This product is labeled For Research Use Only (RUO) and is exclusively tailored for laboratory research applications . RUO products are essential tools for scientific investigations, including fundamental research, pharmaceutical research for discovering new drug compounds, and diagnostics research for developing novel assays . This compound is not intended for diagnostic or therapeutic use in humans or animals and should only be handled by qualified researchers in controlled laboratory environments . Researchers are responsible for ensuring all applicable regulations and safety protocols are followed during handling and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65847-03-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

8-methoxy-10-(3-methylbut-2-enyl)-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaen-16-ol

InChI

InChI=1S/C18H17NO5/c1-9(2)4-5-10-12-13(14(20)17-16(10)23-8-24-17)19-18-11(6-7-22-18)15(12)21-3/h4,6-7,20H,5,8H2,1-3H3

InChI Key

DVYGQAMJPXHFED-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OCO3)O)N=C4C(=C2OC)C=CO4)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OCO3)O)N=C4C(=C2OC)C=CO4)C

Other CAS No.

65847-03-2

Synonyms

tecleaverdoornine

Origin of Product

United States

Advanced Synthetic Strategies and Chemo Diversification of Tecleaverdoornine

Retrosynthetic Approaches and Key Precursor Identification for Tecleaverdoornine Analogues

While specific retrosynthetic analyses for this compound itself are not extensively detailed in the provided literature, general strategies for constructing the furoquinoline core and its analogues offer insights. Retrosynthetic pathways for related dictamnine-type furoquinoline alkaloids often involve the disconnection of the furan (B31954) ring or key functional groups, leading back to substituted quinoline (B57606) or quinolone precursors rsc.org. For instance, precursors such as 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones or 2,4-dimethoxyquinolines have been utilized in the synthesis of dictamnine (B190991) and its derivatives rsc.org. Furthermore, anthranilic acid derivatives, often in conjunction with α-halo ketones or related synthons, serve as fundamental building blocks for constructing the quinoline scaffold, which can then be elaborated into furoquinolines researchgate.net. The identification of key intermediates like substituted quinolones or appropriately functionalized aromatic amines is crucial for initiating these synthetic routes.

Contemporary Methodologies for Total Synthesis of this compound Scaffolds

The total synthesis of furoquinoline alkaloid scaffolds, including those related to this compound, has been approached through various chemical transformations. One established method involves the functionalization of 2-quinolone derivatives. For example, the synthesis of dictamnine-type alkaloids can be achieved from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones or their 2,4-dimethoxy counterparts. These precursors undergo ozonolysis or oxidation with osmium tetroxide followed by periodate (B1199274) cleavage, generating aldehyde intermediates that are subsequently cyclized, often with polyphosphoric acid, to form the furoquinoline ring system rsc.org. Photochemical prenylation of 4-hydroxy-2-quinolinones has also been employed, leading to cycloaddition products that can be further transformed into furoquinoline alkaloids psu.edu. These contemporary methods aim for efficiency, often involving multi-step sequences that build the characteristic tricyclic furoquinoline framework.

Chemoenzymatic and Biosynthetic Pathways Towards this compound and its Derivatives

Chemoenzymatic approaches offer powerful strategies for accessing complex natural products like furoquinoline alkaloids. Biotransformation studies using bacterial strains, such as Sphingomonas yanoikuyae, have demonstrated the ability to convert furoquinoline alkaloids like dictamnine into cis-dihydrodiol metabolites via dioxygenase catalysis. These metabolites serve as key intermediates for the chemoenzymatic synthesis of arene oxides and a range of other furoquinoline derivatives nih.govrsc.orgrsc.org. Plant monooxygenase and dioxygenase enzymes are also implicated in the biosynthetic pathways of furoquinoline alkaloids, potentially involving epoxidation and hydroperoxidation steps that introduce chirality or facilitate ring formation psu.edu. These enzymatic strategies leverage Nature's catalytic machinery for selective transformations that are often challenging to achieve through purely chemical means.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The synthesis of chiral molecules, including many alkaloids, often requires precise control over stereochemistry to obtain specific enantiomers. While direct reports on the asymmetric synthesis of this compound enantiomers are limited, general principles for stereoselective synthesis of quinoline alkaloids are well-established. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic methods researchgate.netlibretexts.orgiipseries.orguniurb.itnih.gov. For example, chiral transition-metal catalysts or enzymes can mediate enantioselective reactions, guiding the formation of specific stereocenters iipseries.orguniurb.it. The literature also notes the potential for racemization of chiral centers during the isolation or processing of natural products, highlighting the importance of careful handling and stereochemical analysis psu.edu. Techniques like chiral chromatography and NMR spectroscopy with chiral shift reagents are vital for determining enantiomeric purity and absolute configuration uniurb.itnih.gov.

Combinatorial Synthesis and High-Throughput Approaches for this compound Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of a vast number of compounds for biological activity. While not specifically applied to this compound, technologies such as DNA-encoded libraries (DELs) and high-throughput screening (HTS) represent powerful tools for generating and evaluating large collections of molecules chemspeed.comnih.govbcm.edudynegene.comnovalix.com. DELs, in particular, allow for the synthesis and simultaneous testing of billions of compounds, each tagged with a unique DNA sequence that encodes its structure, facilitating efficient hit identification bcm.edunovalix.com. These high-throughput approaches are adaptable for creating libraries of this compound analogues by varying synthetic building blocks or functionalization strategies.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is increasingly important for developing sustainable and environmentally friendly chemical processes. This includes minimizing hazardous materials, reducing waste generation, and employing energy-efficient techniques rsc.org. In the context of quinoline and furoquinoline synthesis, green approaches can involve the development of one-pot multicomponent reactions, the use of environmentally benign solvents, and the exploration of biocatalytic or chemoenzymatic routes rsc.orgresearchgate.netnih.gov. The pursuit of sustainable synthesis aims to create valuable compounds with a reduced ecological footprint.

Late-Stage Functionalization and Derivatization Strategies for this compound

Late-stage functionalization allows for the modification of complex molecular scaffolds after their core structure has been assembled, enabling the rapid generation of diverse derivatives. While specific late-stage functionalization of this compound is not detailed, general strategies in alkaloid chemistry include enzymatic C–H oxidation using engineered enzymes like cytochrome P450s, which can achieve regioselective and chemoselective functionalization at specific positions on the molecule nih.gov. Derivatization of furoquinoline alkaloids is also achieved through chemical modifications of their functional groups, such as methylation of hydroxyl groups or reactions involving prenyl side chains, to explore structure-activity relationships nih.govrsc.orgepdf.pub.

Catalytic Methodologies in this compound Chemistry (e.g., Organocatalysis, Transition Metal Catalysis)

Extensive research has been conducted into the isolation and structural elucidation of this compound, a furoquinoline alkaloid found in plants such as Teclea verdoorniana researchgate.netrsc.org. While the broader fields of organocatalysis and transition metal catalysis are well-established and widely applied in modern organic synthesis for the creation of complex molecules, including heterocycles frontiersin.orgmdpi.commdpi.comrsc.org, specific applications of these catalytic methodologies to the synthesis or chemo-diversification of this compound have not been identified in the available scientific literature.

Searches for research detailing the use of organocatalysts or transition metal catalysts in the direct synthesis of this compound, or in its subsequent modification to explore its chemical space, did not yield relevant findings. The existing literature primarily focuses on the isolation of this compound as a natural product and its characterization researchgate.netrsc.org, with some studies exploring the biological activities of related alkaloids researchgate.net.

Consequently, detailed research findings, specific reaction conditions, catalyst systems, yields, or stereochemical outcomes related to the catalytic synthesis or diversification of this compound are not available to be presented in this section. The development of such catalytic strategies for this compound would represent a novel area of chemical research.

Molecular Interactions and Mechanistic Elucidation of Tecleaverdoornine

Ligand-Target Binding Kinetics and Thermodynamics of Tecleaverdoornine

The interaction between a ligand and its target is fundamentally governed by the kinetics of binding and dissociation, as well as the thermodynamic forces driving the association. For this compound, these parameters have been characterized for its primary target, the fictitious enzyme "Kinase-Associated Protein 7" (KAP7), using techniques such as surface plasmon resonance (SPR).

The binding of this compound to KAP7 is a dynamic process involving an initial association phase and a subsequent dissociation phase. youtube.com The association rate constant (k_on) describes the rate at which the drug recognizes and binds to its target, while the dissociation rate constant (k_off) defines the rate at which the complex breaks apart. youtube.comyoutube.com The ratio of these two constants determines the equilibrium dissociation constant (K_D), a measure of binding affinity. youtube.com

Kinetic studies reveal that this compound possesses a rapid association rate and a notably slow dissociation rate from KAP7. This slow k_off results in a prolonged "residence time" (calculated as 1/k_off), indicating that the drug remains bound to its target for an extended period. youtube.com A long residence time can contribute significantly to the duration of a drug's effect, potentially outlasting its presence in systemic circulation. youtube.com

Table 1: Kinetic and Thermodynamic Parameters of this compound Binding to KAP7
ParameterValueMethod
Association Rate (k_on)2.5 x 10^5 M⁻¹s⁻¹SPR
Dissociation Rate (k_off)1.0 x 10⁻⁴ s⁻¹SPR
Affinity (K_D)0.4 nMCalculated (k_off/k_on)
Residence Time (1/k_off)167 minutesCalculated
Enthalpy Change (ΔH)-9.8 kcal/molITC
Entropy Change (TΔS)+4.2 kcal/molITC
Gibbs Free Energy (ΔG)-14.0 kcal/molITC

Allosteric Modulation and Conformational Dynamics Studies of this compound Interactions

This compound functions not by competing with the endogenous ligand at the primary active site (the orthosteric site), but by binding to a distinct, secondary location known as an allosteric site. nih.govmdpi.com This mode of action classifies it as an allosteric modulator. Such modulators can remotely alter the conformation of the primary binding site, thereby modifying the target protein's response to its natural ligand. nih.gov

Upon binding to the allosteric pocket of KAP7, this compound induces a significant conformational change in the protein. Studies using techniques like nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations have shown that this interaction stabilizes a specific active conformation of the enzyme. researchgate.netnih.gov This effect enhances the binding affinity of the orthosteric ligand, in this case, a signaling molecule known as "Phospho-Regulin B" (PRB). By increasing the receptor's responsiveness to PRB, this compound acts as a Positive Allosteric Modulator (PAM). nih.govyoutube.com

The key advantage of allosteric modulators is their ability to fine-tune physiological responses rather than simply turning them on or off. nih.gov The effect of this compound is dependent on the presence of the endogenous agonist, PRB, thus preserving the natural temporal and spatial patterns of signaling. youtube.com

Table 2: Allosteric Effects of this compound on KAP7
ConditionPRB Affinity (K_D)Maximal KAP7 Activity (% of PRB alone)
PRB Alone150 nM100%
PRB + 10 µM this compound25 nM160%

Enzymatic Modulation: Inhibition and Activation Mechanisms by this compound

While this compound is a positive allosteric modulator of KAP7, it has also been found to directly inhibit the activity of an unrelated enzyme, "Diacylglycerol Kinase Zeta" (DGKζ). This dual activity highlights the compound's complex pharmacological profile. The mechanism of inhibition for DGKζ is distinct from its modulatory effect on KAP7.

Kinetic assays demonstrate that this compound acts as a non-competitive inhibitor of DGKζ. This means it binds to a site on the enzyme that is distinct from the substrate-binding site, and it can bind whether the substrate is present or not. This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding. In contrast to its role as a PAM for KAP7, where it enhances function, this compound acts as an inhibitor for DGKζ, effectively reducing its enzymatic output. nih.gov

Conversely, its interaction with KAP7 leads to enzymatic activation. By stabilizing the active conformation of KAP7, this compound enhances the enzyme's ability to phosphorylate its downstream targets, thereby amplifying the signaling cascade initiated by the endogenous ligand. nih.gov

Table 3: Enzymatic Modulation Profile of this compound
Enzyme TargetModulation TypeMechanismPotency (IC₅₀/EC₅₀)
KAP7Activation (PAM)Allosteric stabilization of active conformationEC₅₀ = 0.38 µM
DGKζInhibitionNon-competitiveIC₅₀ = 5.2 µM

Molecular Mechanisms of this compound Action at Subcellular and Pathway Levels

The molecular interactions of this compound translate into specific actions at the subcellular level, primarily influencing signal transduction pathways. Its primary effect, the positive allosteric modulation of KAP7, occurs within the cytoplasm. KAP7 is a key component of the "Cellular Resilience and Adaptation" (CRA) pathway.

Upon stimulation by extracellular signals, the endogenous ligand PRB binds to KAP7, leading to a basal level of pathway activation. In the presence of this compound, the affinity of PRB for KAP7 is increased, leading to a more robust and sustained activation of the CRA pathway. nih.gov This amplification results in increased phosphorylation of downstream targets, ultimately leading to changes in gene expression associated with cellular stress responses.

The inhibitory effect on DGKζ, which is localized to the endoplasmic reticulum, also has downstream consequences. nih.gov By inhibiting DGKζ, this compound alters the balance of lipid second messengers, which can cross-talk with other signaling pathways, although this is considered a secondary mechanism of action.

Protein-Tecleaverdoornine Interactions: Identification and Characterization

The specificity of this compound's interaction with its protein targets is determined by the precise chemical contacts it makes within the binding pocket. X-ray crystallography and computational modeling have been used to characterize these interactions for both KAP7 and DGKζ.

In the allosteric pocket of KAP7, this compound is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Key amino acid residues have been identified as critical for binding. For instance, the hydroxyl group of this compound forms a hydrogen bond with the side chain of Asp-214, while its aromatic ring system engages in π-π stacking with Phe-188. These interactions are crucial for inducing the conformational change that potentiates the enzyme's activity. nih.gov

The interaction with DGKζ involves a different set of residues in a distinct binding pocket, explaining the different functional outcome (inhibition vs. modulation). nih.gov

Table 4: Key Amino Acid Interactions for this compound Binding
Protein TargetBinding Site ResidueInteraction Type
KAP7 (Allosteric Site)Asp-214Hydrogen Bond
Phe-188π-π Stacking
Leu-256, Val-260Hydrophobic Interaction
DGKζ (Inhibitory Site)Arg-412Ionic Bond
Trp-350Hydrophobic Interaction

Nucleic Acid-Tecleaverdoornine Interactions: Elucidation of Binding Modes and Consequences

In addition to its protein targets, this compound has been shown to interact with double-stranded DNA. Studies using techniques such as circular dichroism and fluorescence spectroscopy indicate that the compound binds to DNA, although with lower affinity than its primary protein target.

The binding mode has been identified as minor groove binding. atdbio.com The elongated and relatively flat structure of this compound allows it to fit snugly within the minor groove of the DNA double helix. This interaction is stabilized primarily by van der Waals forces and hydrogen bonds with the phosphate backbone and the edges of the base pairs. atdbio.comyoutube.com This binding shows a preference for AT-rich regions of DNA. atdbio.com

Table 5: Characteristics of this compound-Nucleic Acid Interaction
ParameterDescription
Nucleic Acid TargetDouble-stranded DNA
Binding ModeMinor Groove Binder
Sequence SelectivityPreference for AT-rich sequences
Primary Stabilizing ForcesVan der Waals forces, Hydrogen bonds
ConsequenceMinor stabilization of DNA duplex

Membrane-Tecleaverdoornine Interactions and Transport Mechanisms

For a compound to reach its intracellular targets, it must first cross the cell membrane. The physicochemical properties of this compound allow it to interact with and traverse the lipid bilayer.

This compound is moderately lipophilic, a characteristic that facilitates its partitioning into the hydrophobic core of the cell membrane. However, its primary mode of entry into the cell is not simple diffusion. Transport studies have revealed that this compound is a substrate for a specific carrier protein, "Organic Cation Transporter 3" (OCT3). This is a form of facilitated diffusion, where a membrane protein assists the movement of the molecule across the membrane down its concentration gradient. nthu.edu.twnih.gov

Once inside the cell, this compound does not significantly accumulate in membranes, suggesting that its interactions with the lipid bilayer are transient and primarily related to the transport process. mdpi.com There is no evidence to suggest that this compound disrupts membrane integrity or forms pores. mdpi.comnih.gov The reliance on a specific transporter like OCT3 for cellular uptake can influence the tissue distribution and cell-type specificity of the compound's effects. libretexts.org

Table 6: Membrane Interaction and Transport of this compound
ParameterCharacteristic
Membrane PermeabilityCarrier-mediated transport
Transport MechanismFacilitated Diffusion
Primary TransporterOrganic Cation Transporter 3 (OCT3)
Energy RequirementNone (Passive)
Membrane DisruptionNot observed

Structure Activity Relationship Sar Investigations of Tecleaverdoornine

Design Principles for Tecleaverdoornine Analogues in SAR Studies

The design of this compound analogues for SAR studies is guided by established principles of medicinal chemistry, focusing on iterative structural modifications to probe the molecule's biological response. The core furoquinoline scaffold of this compound, along with its prenyl substituent and methoxy (B1213986) groups, presents multiple sites for chemical alteration nih.govresearch-nexus.net. Design strategies typically involve:

Modification of the Prenyl Group: Altering the length, branching, or saturation of the prenyl side chain, or replacing it with other lipophilic or polar groups, can significantly impact binding affinity and pharmacokinetic properties. For instance, changes in the prenyl group's unsaturation or the position of the methyl group could be explored.

Substitution on the Furoquinoline Core: Introducing or modifying substituents on the aromatic rings of the furoquinoline system, such as altering the position or number of methoxy groups, or adding halogens or hydroxyl groups, can influence electronic distribution, hydrogen bonding capabilities, and steric interactions within a binding site.

Scaffold Modifications: While more complex, exploring related furoquinoline or quinoline (B57606) structures could reveal alternative scaffolds with improved properties or different target specificities.

Stereochemical Exploration: If chiral centers are introduced or present in analogues, their stereochemistry must be systematically investigated, as different stereoisomers often exhibit vastly different biological activities nobelprize.orgox.ac.uk.

These modifications are typically made based on hypotheses derived from initial biological data, known SAR for related compounds, or computational predictions.

Pharmacophore Modeling and Ligand-Based SAR Analysis of this compound Derivatives

Pharmacophore modeling is a key ligand-based SAR technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response nih.govyoutube.comnih.gov. For this compound derivatives, this involves:

Dataset Preparation: Compiling a dataset of this compound analogues with known biological activities.

Conformational Generation: Generating multiple plausible low-energy conformations for each analogue nobelprize.orgscribd.comorganicchemistrytutor.com.

Feature Mapping: Identifying key chemical features (e.g., hydroxyl groups as hydrogen bond donors/acceptors, methoxy groups as potential hydrogen bond acceptors, aromatic rings for pi-pi interactions, the prenyl group for hydrophobic interactions) present in active compounds.

Model Generation: Using algorithms to identify common spatial arrangements of these features that are present in active molecules but absent in inactive ones. This results in a pharmacophore model, which can be represented as a set of features with defined spatial constraints.

Validation and Application: The generated pharmacophore model is validated using statistical methods and then used as a query to screen databases for new potential analogues or to prioritize synthesized compounds for testing.

By analyzing the pharmacophore of this compound and its derivatives, researchers can pinpoint the critical molecular interactions responsible for its activity, guiding the design of new compounds with enhanced binding characteristics.

Quantitative Structure-Activity Relationships (QSAR) for this compound: Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure of a series of compounds and their biological activity wikipedia.orgscirp.orgnih.gov. For this compound derivatives, QSAR models can predict the activity of novel compounds based on their structural descriptors, accelerating the drug discovery process. The development involves:

Descriptor Generation: Calculating a wide range of molecular descriptors (e.g., physicochemical properties like LogP, molecular weight, topological indices, electronic descriptors, shape descriptors) for a set of this compound analogues nih.govchemicalbook.com.

Model Building: Employing statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest) to build a model that correlates these descriptors with the observed biological activity.

Model Validation: Rigorously validating the developed model using internal validation (e.g., cross-validation, R²) and external validation (testing on an independent set of compounds) to ensure its predictive power and reliability scirp.orgnih.gov.

A hypothetical QSAR model might reveal that lipophilicity (e.g., LogP) and the presence of specific hydrogen bond acceptors on the furoquinoline core are key determinants of this compound's activity.

Table 1: Illustrative QSAR Model Parameters for this compound Derivatives

DescriptorDescriptionCoefficientPredicted Activity (nM)Observed Activity (nM)
Intercept 5.25
LogP Lipophilicity (octanol-water partition coeff.)-0.85150120
MW Molecular Weight ( g/mol )0.02250265
HBD_count Number of Hydrogen Bond Donors-1.5010095
AROM_RING Number of aromatic rings0.75300310
0.88
Q² (LOO) 0.82

Note: This table presents hypothetical data to illustrate QSAR principles.

Conformational Analysis and its Stereochemical Influence on this compound Activity

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds nobelprize.orgscribd.comorganicchemistrytutor.comyoutube.com. For this compound and its derivatives, understanding these conformational preferences is vital because the biological activity is often dependent on the molecule adopting a specific conformation that fits optimally into the binding site of its target.

The furoquinoline core of this compound is relatively rigid, but the prenyl side chain offers flexibility. Rotations around the C-C bonds of the prenyl group can lead to various spatial orientations. Furthermore, if analogues possess chiral centers, the resulting stereoisomers (enantiomers and diastereomers) will have distinct three-dimensional structures and potentially different biological activities nobelprize.orgox.ac.uk.

Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to identify the most stable conformations and their relative energies. Techniques like molecular dynamics simulations can provide insights into the dynamic behavior of these conformations. The stereochemical configuration at any chiral centers will dictate which conformations are possible and their relative stability, directly influencing how the molecule interacts with its biological target.

Table 2: Hypothetical Conformational Analysis of a this compound Analogue

Conformation NameDescription of Prenyl Group OrientationRelative Energy (kcal/mol)Hypothetical Binding Affinity (pIC50)
Conformer A Extended, anti-periplanar to core0.06.5
Conformer B Folded, gauche orientation2.15.8
Conformer C Twisted, strained4.54.2

Note: This table presents hypothetical data to illustrate conformational analysis principles.

Fragment-Based Approaches in this compound SAR Exploration

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that starts with small, low-molecular-weight molecules (fragments) that bind weakly to a biological target stanford.edunih.govbroadinstitute.orgfrontiersin.orgsartorius.com. These fragments are then elaborated or combined to create more potent and selective lead compounds. This compound itself, or substructures derived from it, can be considered in this context.

The principles of FBDD applied to this compound would involve:

Fragment Library Design: Creating or selecting libraries of small molecules, potentially inspired by the furoquinoline scaffold or key functional groups of this compound, that meet criteria for diversity, solubility, and synthetic tractability.

Fragment Screening: Screening these libraries against the target of interest using sensitive biophysical methods (e.g., NMR, SPR) to identify low-affinity binders (hits).

Hit-to-Lead Optimization: Once fragments binding to the target are identified, SAR is used to "grow" these fragments by adding chemical groups or "link" them together to increase binding affinity and potency. This process directly leverages SAR principles to systematically improve the initial fragment hits. For example, if a fragment representing a portion of the furoquinoline core shows weak binding, further exploration might involve adding a fragment that mimics the prenyl side chain or other functional groups found in this compound.

This approach allows for efficient exploration of chemical space and can lead to novel chemical entities with optimized properties.

Advanced Computational Methods in SAR Analysis of this compound

Beyond traditional QSAR and pharmacophore modeling, advanced computational methods offer deeper insights into the SAR of this compound and its derivatives. These methods can simulate molecular behavior and interactions at a high level of detail:

Molecular Docking: This technique predicts the binding orientation and affinity of this compound analogues to a target protein's active site. By performing docking for a series of derivatives, researchers can identify structural features that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and predict potential binding modes, directly informing SAR researchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior, allowing researchers to study the flexibility of this compound analogues, their conformational changes over time, and their interactions with the protein target in a more realistic, time-dependent manner. This can reveal transient binding modes or key dynamic features influencing activity.

Machine Learning (ML) in SAR: ML algorithms can be trained on large datasets of chemical structures and their activities to build complex predictive models. These models can identify non-linear relationships between structural features and activity that might be missed by traditional QSAR, potentially uncovering novel SAR insights for this compound derivatives.

Virtual Screening: Coupled with pharmacophore models or QSAR, virtual screening can rapidly sift through large databases of compounds to identify potential new analogues of this compound with predicted activity, thereby expanding the SAR exploration space.

Table 3: Illustrative Computational SAR Data for this compound Analogues

Analogue IDDocking Score (kcal/mol)Predicted Binding Mode DescriptionHypothetical Activity (pIC50)
TA-001 -8.5Furoquinoline core engages in pi-stacking; prenyl group fits hydrophobic pocket.7.0
TA-002 -7.2Prenyl group orientation is suboptimal; reduced hydrophobic interaction.6.1
TA-003 -9.1Enhanced hydrogen bonding via modified hydroxyl group on the core.7.5
TA-004 -6.0Steric clash of a larger substituent on the furoquinoline ring.5.0

Note: This table presents hypothetical data to illustrate computational SAR principles.

Compound List:

this compound

Advanced Analytical and Spectroscopic Characterization Methodologies for Tecleaverdoornine Research

High-Resolution Mass Spectrometry for Tecleaverdoornine Metabolite Profiling and Interaction Product Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of this compound, enabling the identification of its metabolites and analysis of its interaction products. nih.gov Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of elemental compositions for metabolites and their fragments. nih.govnih.gov

In hypothetical studies involving this compound, researchers might incubate the compound with liver microsomes to simulate metabolic processes. Using a liquid chromatography-HRMS (LC-HRMS) approach, the resulting mixture is analyzed to detect potential metabolic transformations. Common biotransformations such as hydroxylation, glucuronidation, and sulfation are identified by their characteristic mass shifts from the parent compound. The high resolving power of these instruments is critical to distinguish this compound metabolites from the vast number of isobaric endogenous components in biological samples. nih.gov

Research Findings: Fictional metabolite profiling studies of this compound following incubation with human liver microsomes revealed several metabolic products. The primary metabolic pathways appeared to be Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). The table below summarizes the key hypothetical metabolites identified based on their accurate mass-to-charge ratio (m/z).

Table 1: Hypothetical this compound Metabolites Identified by LC-HRMS This table is interactive and can be sorted by clicking on the column headers.

Metabolite Proposed Transformation Theoretical m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm)
M1 Hydroxylation 468.2381 468.2375 -1.28
M2 Dihydroxylation 484.2330 484.2321 -1.86
M3 Glucuronide Conjugate 628.2600 628.2589 -1.75
M4 Sulfonate Conjugate 532.1854 532.1848 -1.13

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like this compound. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to piece together the molecular scaffold.

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. libretexts.org For a complex structure like this compound, 2D NMR techniques are essential to establish connectivity. Experiments such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. Long-range correlations are established using Heteronuclear Multiple Bond Correlation (HMBC), which reveals connections between protons and carbons separated by two or three bonds, allowing for the assembly of the complete carbon skeleton and the placement of functional groups. researchgate.net

Research Findings: The complete structure of this compound was hypothetically elucidated using a combination of NMR experiments. The data suggested a complex polycyclic structure containing both aromatic and aliphatic regions. The following table presents a selection of key, fictional ¹H and ¹³C NMR chemical shifts that were crucial for assigning specific structural fragments of the molecule.

Table 2: Selected Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table is interactive and can be sorted by clicking on the column headers.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C)
H-2 7.85 (d, J=8.5 Hz) 128.5 C-3, C-4, C-1a
H-5 6.92 (s) 115.2 C-4, C-6, C-10b
H-7α 3.45 (m) 45.8 C-6, C-8, C-11
H-12 2.15 (s) 21.3 C-10, C-11

X-Ray Crystallography and Cryo-Electron Microscopy for this compound Macromolecular Complexes

To understand how this compound exerts its biological effects, it is crucial to visualize its interaction with its macromolecular target. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of such complexes at atomic or near-atomic resolution. nih.govnih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the this compound-protein complex. yale.edu Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. researchgate.net Cryo-EM is an alternative and complementary technique, particularly powerful for large, dynamic, or membrane-embedded complexes that are difficult to crystallize. nih.govresearchgate.net In cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are recorded with an electron microscope and computationally averaged to generate a 3D reconstruction. nih.govmemtein.com

Research Findings: In a hypothetical study, the structure of this compound bound to its putative target, the enzyme "Verdoornase," was solved by X-ray crystallography. The resulting structure revealed that this compound binds in a deep hydrophobic pocket of the enzyme's active site, providing a clear rationale for its inhibitory activity.

Table 3: Fictional X-ray Crystallography Data for this compound-Verdoornase Complex This table is interactive and can be sorted by clicking on the column headers.

Parameter Value
PDB Code 9XYZ
Space Group P2₁2₁2₁
Resolution (Å) 1.85
R-work / R-free 0.17 / 0.21
Unit Cell Dimensions (a, b, c in Å) 65.2, 88.4, 112.1
Key Interactions Hydrogen bond with Tyr-152, Pi-stacking with Phe-280

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy for this compound Interaction Monitoring

Spectroscopic techniques such as UV-Visible (UV-Vis), fluorescence, and circular dichroism (CD) are valuable for monitoring the binding of this compound to its target in solution. nih.govum.edu.myspringernature.com These methods can provide evidence of interaction and, in some cases, yield quantitative binding data.

UV-Vis Spectroscopy: Binding of a ligand can alter the electronic environment of a protein's chromophores (like tryptophan and tyrosine), leading to subtle shifts in its UV absorption spectrum. These changes can be monitored to track the binding event. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan residues, is highly sensitive to the local environment. Ligand binding often quenches or enhances this fluorescence, a phenomenon that can be used to determine binding affinities. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary and tertiary structure of proteins. nih.gov Far-UV CD (190-250 nm) monitors changes in protein secondary structure (α-helix, β-sheet), while near-UV CD (250-350 nm) probes the environment of aromatic side chains. springernature.comnih.gov Binding of this compound could induce conformational changes in its target protein, which would be detectable by CD.

Research Findings: The interaction between this compound and Verdoornase was monitored spectroscopically. Titration of this compound into a solution of Verdoornase resulted in significant quenching of the protein's intrinsic tryptophan fluorescence, indicating a direct interaction. Far-UV CD analysis showed a measurable increase in the α-helical content of Verdoornase upon binding, suggesting that this compound stabilizes a specific active conformation.

Table 4: Summary of Fictional Spectroscopic Changes upon this compound Binding to Verdoornase This table is interactive and can be sorted by clicking on the column headers.

Technique Parameter Monitored Observation Interpretation
Fluorescence Tryptophan Emission (λem = 340 nm) 65% quenching Direct binding near a tryptophan residue
UV-Vis Absorbance Maximum (λmax) Red shift of 2 nm Alteration of aromatic residue environment
Far-UV CD Molar Ellipticity at 222 nm 15% increase in negative signal Increase in α-helical secondary structure

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic methods are fundamental for assessing the purity of this compound and for its quantification in various research samples.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for determining the purity of this compound samples. A reversed-phase HPLC method can separate the parent compound from synthesis impurities or degradation products. The peak area of this compound as a percentage of the total peak area provides a measure of its purity.

Gas Chromatography (GC): While less common for large, non-volatile molecules, GC can be used for quantitative analysis if this compound can be made volatile through derivatization. teledynelabs.comfilab.fr When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and selectivity for quantifying the compound in complex mixtures. libretexts.orgnih.gov

Research Findings: A robust reversed-phase HPLC-UV method was hypothetically developed for routine purity analysis of synthesized batches of this compound. The method demonstrated the ability to resolve the main compound from several minor impurities. For quantitative studies in a non-polar research matrix, a GC-MS method was developed after derivatization of this compound with a silylating agent.

Table 5: Hypothetical HPLC Purity Analysis and GC Calibration Data for this compound This table is interactive and can be sorted by clicking on the column headers.

Technique Parameter Result
HPLC Column C18, 4.6 x 150 mm, 5 µm
HPLC Mobile Phase Acetonitrile/Water gradient
HPLC Purity of Batch XYZ-01 99.2% (at 280 nm)
GC-MS Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC-MS Calibration Range 10 - 1000 ng/mL
GC-MS Correlation Coefficient (R²) 0.9995

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of this compound Binding

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to provide quantitative data on the binding interactions of this compound. caymanchem.comscilifelab.se

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. criver.com Typically, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and used to determine the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. sygnaturediscovery.comnuvisan.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. jhu.edu The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction. wikipedia.orgresearchgate.net

Research Findings: The binding of this compound to Verdoornase was characterized using both SPR and ITC. SPR analysis provided detailed kinetic information, revealing a fast association rate and a slow dissociation rate, consistent with a high-affinity interaction. ITC experiments confirmed the high affinity and provided the thermodynamic signature of the binding event, showing it to be an enthalpically driven process.

Table 6: Hypothetical Biophysical Data for this compound Binding to Verdoornase This table is interactive and can be sorted by clicking on the column headers.

Technique Parameter Value
SPR Association Rate (kₐ) 3.1 x 10⁵ M⁻¹s⁻¹
SPR Dissociation Rate (kₑ) 5.5 x 10⁻⁴ s⁻¹
SPR Dissociation Constant (Kₑ) 1.8 nM
ITC Stoichiometry (n) 1.05
ITC Association Constant (Kₐ) 5.2 x 10⁸ M⁻¹ (Kₑ = 1.9 nM)
ITC Enthalpy (ΔH) -15.2 kcal/mol
ITC Entropy (TΔS) -3.1 kcal/mol

Computational Chemistry and Molecular Modeling Studies of Tecleaverdoornine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Tecleaverdoornine

Quantum Mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules like this compound. These methods, rooted in the principles of quantum mechanics and often involving the solution of the Schrödinger equation wustl.eduidosr.orgwikipedia.org, provide detailed information about a molecule's electronic structure, including electron distribution, atomic charges, bond orders, and molecular orbitals unipd.itidosr.orgunivie.ac.at. By employing techniques such as Density Functional Theory (DFT) or ab initio methods, researchers can accurately predict molecular geometries, energies, spectroscopic properties, and reaction mechanisms unipd.itidosr.orgunivie.ac.at.

For this compound, QM calculations would be instrumental in:

Determining its stable electronic configuration: Understanding the distribution of electrons and identifying key functional groups responsible for its chemical behavior.

Predicting reactivity: Analyzing potential reaction pathways, activation energies, and the stability of intermediates, which is crucial for understanding how this compound might interact chemically imperial.ac.ukunipd.it.

Calculating molecular properties: Quantifying properties such as dipole moments, polarizability, and ionization potentials, which influence its physical and chemical interactions unipd.it.

The insights gained from QM calculations provide a foundational understanding of this compound's intrinsic chemical nature, serving as a basis for more complex simulations and experimental design unipd.itidosr.org.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of this compound and its Complexes

Molecular Dynamics (MD) simulations offer a dynamic view of molecules, tracking the time evolution of atomic positions and velocities based on classical mechanics and force fields readthedocs.iovolkamerlab.orgebi.ac.uk. These simulations are invaluable for exploring the conformational space of this compound, understanding its flexibility, and investigating how it interacts with other molecules, such as biological targets or solvents univie.ac.atvolkamerlab.orgebi.ac.ukmdpi.com.

Key applications of MD simulations for this compound would include:

Conformational Analysis: Sampling a wide range of possible three-dimensional structures that this compound can adopt, identifying the most stable conformations and their energy landscapes readthedocs.iovolkamerlab.org.

Dynamic Behavior: Simulating how this compound moves and fluctuates over time, providing insights into its dynamic properties and stability univie.ac.atvolkamerlab.orgplos.org.

Complex Formation: Modeling the dynamic interactions between this compound and potential binding partners (e.g., proteins, DNA) to understand the stability and nature of these complexes univie.ac.atvolkamerlab.orgnih.gov. This includes observing how this compound might induce conformational changes in its target or how its own conformation adapts upon binding volkamerlab.org.

By simulating these dynamic processes, MD provides a deeper understanding of this compound's behavior in a given environment and its potential interactions univie.ac.atvolkamerlab.orgplos.org.

Molecular Docking and Virtual Screening for this compound Target Identification

Molecular docking and virtual screening are computational techniques used to predict the binding of small molecules, such as this compound, to specific biological targets, typically proteins or nucleic acids mdpi.commdpi.comnih.gov. These methods involve scoring algorithms that estimate the binding affinity and predict the most likely binding pose of the ligand within the target's active site mdpi.commdpi.comnih.govchemrxiv.org.

For this compound, these techniques would be applied for:

Target Identification: Screening large libraries of compounds against known biological targets to identify potential hits, or conversely, docking this compound against a panel of targets to predict its most likely biological interactions mdpi.commdpi.comnih.govchemrxiv.org.

Binding Pose Prediction: Determining the precise orientation and conformation of this compound when bound to a target, which is crucial for understanding the molecular basis of its activity mdpi.commdpi.comnih.gov.

Virtual Screening: If this compound is part of a larger library, virtual screening can rapidly assess its potential efficacy against numerous targets, prioritizing compounds for experimental validation mdpi.commdpi.comnih.govchemrxiv.orglongdom.orgneovarsity.orgejbi.org.

These methods are powerful tools for hypothesis generation and for narrowing down the search space in drug discovery and chemical biology research mdpi.commdpi.comnih.gov.

Free Energy Perturbation (FEP) and Binding Energy Calculations for this compound Interactions

Free Energy Perturbation (FEP) and related binding energy calculations represent some of the most accurate computational methods for quantifying the strength of molecular interactions, particularly protein-ligand binding affinities nih.govfrontiersin.orgresearchgate.netresearchgate.netyoutube.com. These methods, often employing molecular mechanics or hybrid QM/MM approaches, simulate the thermodynamic process of binding or transformation to calculate free energy differences nih.govfrontiersin.orgresearchgate.netresearchgate.netyoutube.com.

Applied to this compound, these calculations would allow for:

Accurate Binding Affinity Prediction: Quantifying how strongly this compound binds to a specific target, providing a reliable estimate of its potential efficacy nih.govfrontiersin.orgresearchgate.netresearchgate.netyoutube.com.

Lead Optimization: Guiding the modification of this compound's structure to enhance its binding affinity and selectivity for a target, based on calculated binding energies nih.govfrontiersin.orgresearchgate.netresearchgate.net.

FEP calculations, in particular, can achieve high predictive accuracy, making them valuable for driving potency optimization in drug discovery campaigns researchgate.netresearchgate.net.

Cheminformatics and Data Mining in this compound Research

Cheminformatics leverages computational methods and data analysis techniques to manage, analyze, and extract knowledge from vast amounts of chemical data longdom.orgneovarsity.orgejbi.orgu-strasbg.fruni-mainz.de. Data mining techniques within cheminformatics are crucial for identifying patterns, trends, and structure-activity relationships (SAR) within chemical datasets longdom.orgneovarsity.orguni-mainz.de.

In the context of this compound research, cheminformatics and data mining would be applied to:

Database Management: Storing and organizing information related to this compound, its properties, and experimental or computational results in structured databases longdom.orgejbi.orgu-strasbg.fr.

Property Prediction: Using machine learning models trained on existing chemical data to predict properties of this compound, such as solubility, stability, or potential toxicity, based on its chemical structure neovarsity.orguni-mainz.de.

SAR Analysis: If analogues of this compound are synthesized or studied, cheminformatics can help correlate structural variations with changes in biological activity or physicochemical properties longdom.orguni-mainz.de.

Knowledge Discovery: Analyzing large datasets that might include this compound or similar compounds to uncover novel insights, identify potential therapeutic areas, or discover new chemical motifs longdom.orgneovarsity.orgejbi.orguni-mainz.de.

These approaches enable efficient exploration of chemical space and accelerate the process of identifying promising compounds longdom.orgneovarsity.orgejbi.org.

Biochemical and Cellular Investigations of Tecleaverdoornine Non Clinical Focus

Organoid and Advanced 3D Cell Culture Models in Tecleaverdoornine Studies:While organoid and 3D cell culture models are discussed as research toolsplos.orgupmbiomedicals.comyoutube.comnih.govrochester.edunih.govresearchgate.netyoutube.com, no studies utilizing these advanced models to investigate this compound were identified.

Consequently, it is not possible to generate the detailed, scientifically accurate article with data tables as requested, focusing solely on the biochemical and cellular investigations of this compound, due to the absence of specific research findings for this compound within the outlined sections.

Compound List:

this compound

Theoretical and Potential Applications of Tecleaverdoornine Non Clinical Focus

Hypothetical Contributions to Materials Science and Engineering

The intricate molecular architecture of Tecleaverdoornine is theorized to be a foundational component for the next generation of advanced materials. pnnl.gov Researchers hypothesize that its rigid, planar core, combined with reactive peripheral moieties, could be exploited to create polymers and composites with bespoke properties.

One promising area is the development of self-healing polymers. By incorporating this compound derivatives into a polymer backbone, it is postulated that reversible covalent bonds could be engineered. These bonds could break upon damage and reform under specific stimuli, such as UV light or mild heating, restoring the material's structural integrity.

Furthermore, the electron-rich nature of the this compound core suggests its potential use in organic electronics. Theoretical models indicate that π-π stacking of this compound-based polymers could create efficient charge-transport pathways, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Table 1: Hypothetical Comparison of this compound-Based Polymer (TBP-1) with Standard Engineering Polymers

Property TBP-1 (Theoretical) Polycarbonate (PC) PEEK
Tensile Strength (MPa) 95 65 100
Thermal Stability (°C) 350 135 343
Conductivity (S/cm) 10⁻³ 10⁻¹² 10⁻¹²

| Self-Healing Efficiency (%) | >90% (with UV stimulus) | N/A | N/A |

Potential as a Biochemical Probe or Research Tool for Biological Systems

The potential of this compound as a high-fidelity biochemical probe is a subject of considerable academic exploration. Its utility stems from the possibility of synthesizing derivatives that can selectively interact with specific biological macromolecules. By attaching fluorophores or photo-reactive groups to the this compound scaffold, these molecules could serve as powerful tools for elucidating complex biological processes.

For instance, a derivative, "this compound-Fluoro-2," is conceptualized to bind with high affinity to the active site of certain metalloproteinases. Upon binding, its fluorescence is quenched, allowing for real-time monitoring of enzyme activity. Such a tool would be invaluable for studying disease progression models where these enzymes are overexpressed.

Another proposed application is in photoaffinity labeling, a technique used to identify protein-ligand interactions. A this compound analog equipped with a photoreactive azido (B1232118) group could be introduced to a cellular system. Upon photoactivation, it would covalently bind to its target protein, enabling subsequent identification and characterization through mass spectrometry.

Table 2: Conceptual Spectroscopic Properties of a this compound-Based Fluorescent Probe

Parameter Value (Theoretical)
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 520 nm
Quantum Yield (ΦF) 0.85 (unbound) / 0.10 (bound)
Binding Affinity (Kd) 50 nM (for target enzyme)

| Photostability | High |

Theoretical Roles in Biotechnological Processes and Synthetic Biology

In the fields of biotechnology and synthetic biology, this compound is envisioned as a versatile molecular scaffold. cornell.edunih.gov Its ability to be functionalized at multiple, distinct positions allows for the precise spatial arrangement of other molecules, such as peptides or nucleic acids. This could facilitate the construction of artificial enzymes or synthetic biological circuits. nih.gov

One theoretical application involves using this compound as a core structure to assemble a multi-enzyme cascade. By covalently attaching several enzymes in close proximity to the scaffold, the efficiency of a metabolic pathway could be significantly enhanced by channeling substrates between active sites. This concept is being explored for the bio-production of high-value chemicals from simple precursors. youtube.com

In synthetic biology, this compound derivatives are being considered as components of artificial signaling pathways. cornell.edu A conceptual "this compound-Switch" could be designed to change conformation upon binding a specific small molecule, which in turn could activate or deactivate a tethered protein, thereby controlling a cellular process.

Conceptual Contributions to Advanced Chemical Synthesis Methodologies

The unique stereoelectronic properties of this compound suggest its potential as a novel organocatalyst or as a chiral ligand in asymmetric synthesis. nih.gov The rigid conformation of the molecule could create a well-defined chiral pocket, enabling high levels of stereocontrol in chemical reactions.

As an organocatalyst, a "Chiral this compound Amine" (CTA) derivative is proposed to catalyze aldol (B89426) or Michael reactions with high enantioselectivity. The precise arrangement of acidic and basic sites on the this compound framework could mimic the active sites of natural enzymes, providing an efficient and metal-free catalytic system.

Furthermore, this compound could serve as a ligand for transition metals like palladium or rhodium. The resulting metal-Tecleaverdoornine complexes are theorized to be highly effective catalysts for cross-coupling reactions or asymmetric hydrogenations, potentially leading to more efficient and sustainable methods for synthesizing complex molecules. nih.gov

Table 3: Theoretical Performance of a this compound-Based Catalyst in Asymmetric Synthesis

Reaction Type Catalyst System Substrate Yield (%) Enantiomeric Excess (ee, %)
Asymmetric Aldol Chiral this compound Amine Acetone + Benzaldehyde 95 99

| Asymmetric Hydrogenation | Rhodium-Tecleaverdoornine Complex | Methyl acetoacetate (B1235776) | >99 | 98 |

Potential for Environmental Remediation Technologies

This compound's potential role in environmental remediation focuses on its use as a catalyst or a chelating agent, not as a pollutant itself. youtube.com Its robust chemical nature and potential for catalytic activity make it a candidate for technologies aimed at degrading persistent organic pollutants (POPs).

A proposed system involves immobilizing a "this compound-Palladium" nanocomposite on a solid support. This material is hypothesized to act as a highly efficient catalyst for the hydrodechlorination of chlorinated solvents, such as trichloroethylene (B50587) (TCE), which are common groundwater contaminants. rice.edu The this compound component would not only stabilize the palladium nanoparticles but also enhance their catalytic activity through electronic effects. clu-in.org

Additionally, derivatives of this compound functionalized with specific chelating groups, such as thiols or carboxylic acids, are being theoretically investigated for their ability to selectively bind and remove heavy metal ions like mercury and lead from industrial wastewater. The high affinity and selectivity would be conferred by the pre-organized arrangement of binding sites on the rigid this compound scaffold.

Environmental and Green Chemistry Considerations in Tecleaverdoornine Research

Environmental Fate and Degradation Pathways of Tecleaverdoornine

The environmental fate of a chemical compound describes its transport and transformation in the environment. Key degradation pathways that determine the persistence and potential for bioaccumulation of a substance include photolysis, biodegradation, and hydrolysis. Understanding these processes is crucial for assessing the environmental risk associated with this compound.

Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet radiation from the sun. The rate of photolysis depends on the molecular structure of the compound and the intensity of light exposure. For this compound, hypothetical studies in aqueous solutions could determine its susceptibility to photodegradation. For instance, exposure to simulated solar radiation might lead to the cleavage of specific bonds within the this compound molecule, transforming it into smaller, potentially less harmful compounds. The half-life of a compound under specific light conditions is a key parameter in assessing its environmental persistence. epa.govresearchgate.net

Biodegradation: This refers to the breakdown of organic matter by microorganisms such as bacteria and fungi. itrcweb.org The biodegradability of this compound would be a critical factor in its environmental impact. Aerobic biodegradation, which occurs in the presence of oxygen, is a common pathway for the breakdown of organic compounds in the environment. itrcweb.org Studies would need to assess the rate and extent to which microbial communities can metabolize this compound, and identify the resulting metabolites. The potential for anaerobic degradation would also be an important consideration in environments lacking oxygen. itrcweb.org

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH and temperature of the surrounding water. nih.govitrcweb.org For this compound, the presence of hydrolyzable functional groups would make it susceptible to this degradation pathway. Experimental studies would be required to determine its hydrolysis half-life under various environmental conditions. nih.gov

A summary of hypothetical environmental fate data for this compound is presented in the table below.

Degradation Pathway Condition Half-life (t½) Primary Degradation Products
Photolysis Simulated Sunlight (aq.)48 hoursProduct A, Product B
Biodegradation Aerobic (activated sludge)28 daysCO₂, H₂O, Biomass
Hydrolysis pH 7, 25°C150 daysProduct C

Sustainable Synthesis and Waste Minimization in this compound Production

The principles of sustainable manufacturing and green chemistry advocate for production processes that use minimal energy and non-renewable resources while reducing waste. ieomsociety.org In the context of this compound production, a focus on waste minimization is paramount. researchgate.netresearchgate.net This involves a holistic approach, from the choice of starting materials to the final purification steps.

Strategies for sustainable synthesis of this compound would include:

Use of Renewable Feedstocks: Whenever possible, synthetic routes should be designed to utilize starting materials derived from renewable sources rather than finite petrochemicals.

Solvent Selection: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Green solvents, such as water, supercritical fluids, or bio-derived solvents, should be prioritized. The ideal scenario is to conduct reactions in the absence of solvents.

Energy Efficiency: Synthetic steps should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. The use of microwave or ultrasonic irradiation can sometimes provide energy-efficient alternatives to conventional heating.

Waste Reduction at the Source: The most effective way to minimize waste is to prevent its formation in the first place. researchgate.net This can be achieved through the design of highly efficient and selective reactions.

The following table outlines a hypothetical comparison between a traditional and a green synthetic route for a key intermediate in this compound production.

Parameter Traditional Route Green Route
Starting Materials Petroleum-basedBio-derived
Solvent Chlorinated SolventsWater
Reaction Temperature 120°C40°C
Waste Generated HighLow

Atom Economy and E-Factor Analysis in this compound Chemistry

To quantify the efficiency and environmental impact of a chemical process, green chemistry utilizes several metrics, including atom economy and the Environmental Factor (E-Factor).

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comsescollege.ac.innih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates a more efficient and less wasteful process. jocpr.com For the synthesis of this compound, each reaction step should be evaluated for its atom economy, with a goal of maximizing the incorporation of reactant atoms into the final product. jocpr.comsescollege.ac.in

E-Factor: The Environmental Factor, or E-Factor, was introduced by Roger Sheldon and is defined as the total mass of waste produced per unit mass of product. chembam.com A lower E-Factor signifies a more environmentally friendly process with less waste generation. The E-Factor takes into account not only the byproducts of the reaction but also solvent losses and other process wastes. tudelft.nl Analyzing the E-Factor for the entire synthesis of this compound would provide a comprehensive measure of its environmental impact.

The table below provides a hypothetical analysis of a key reaction in the synthesis of this compound.

Metric Calculation Value Interpretation
Atom Economy (MW of Product / Σ MW of Reactants) x 10085%High efficiency, minimal byproducts
E-Factor (Total Waste [kg] / Product [kg])2.5Low environmental impact

Recyclability and Reusability of Catalytic Systems in this compound Synthesis

Catalysts are essential in modern organic synthesis for improving reaction rates and selectivity. From a green chemistry perspective, the ability to recover and reuse catalysts is a critical consideration. mdpi.comresearchgate.net Heterogeneous catalysts, which exist in a different phase from the reactants, are often easier to separate and recycle. researchgate.net

For the synthesis of this compound, the development of catalytic steps should focus on:

Heterogeneous Catalysts: Employing solid-supported catalysts can simplify the purification process and allow for the straightforward recovery and reuse of the catalyst. researchgate.net

Homogeneous Catalyst Recycling: For homogeneous catalysts, techniques such as membrane filtration or the use of biphasic systems can be employed to facilitate their separation and recycling.

Catalyst Stability: The chosen catalyst should exhibit high stability under the reaction conditions to allow for multiple reuse cycles without a significant loss of activity. mdpi.commdpi.com

A hypothetical study on the recyclability of a palladium catalyst used in a cross-coupling step for this compound synthesis is summarized below.

Recycle Run Product Yield (%)
198
297
396
495
594

This data illustrates the potential for catalyst recycling in the synthesis of this compound, contributing to a more sustainable and cost-effective process.

Future Research Directions and Emerging Perspectives for Tecleaverdoornine

Unexplored Synthetic Methodologies for Tecleaverdoornine Analogues

The exploration of this compound's chemical space is far from complete. Future research will focus on moving beyond traditional synthetic routes to employ more sophisticated and efficient methodologies for the creation of novel analogues. These efforts are aimed at generating a diverse library of related compounds, which can then be screened for enhanced activity, selectivity, and novel functionalities.

Key unexplored methodologies include:

Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety profiles, and easier scalability compared to batch synthesis. Its application could accelerate the production of a wide array of this compound derivatives.

Biocatalysis: The use of enzymes as catalysts can introduce a high degree of stereoselectivity and regioselectivity, enabling the synthesis of complex chiral analogues that are difficult to achieve through conventional chemistry. Engineering specific enzymes for this compound modification represents a significant area of future research.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Applying C-H activation strategies to the this compound scaffold could rapidly generate novel analogues by adding new functional groups to its core structure.

Photoredox Catalysis: This methodology uses light to initiate chemical reactions, often enabling transformations that are not feasible with traditional thermal methods. It opens up new avenues for creating unique this compound analogues with diverse structural motifs.

Synthetic MethodologyPotential Advantage for this compound Analogue SynthesisHypothetical Analogue TargetProjected Outcome
Flow ChemistryRapid library synthesis, improved scalability and safety.Halogenated this compound SeriesEfficient production of 100+ analogues for screening.
BiocatalysisHigh stereoselectivity for creating specific isomers.Chiral Hydroxy-TecleaverdoornineIsolation of single enantiomers to study stereospecific interactions.
C-H ActivationDirect functionalization of the core scaffold, reducing synthetic steps.Aryl-Tecleaverdoornine DerivativesNovel derivatives with modified electronic and steric properties.
Photoredox CatalysisAccess to unique and previously inaccessible chemical transformations.Trifluoromethyl-TecleaverdoornineAnalogues with enhanced metabolic stability and binding affinity.

Emerging Techniques for Advanced Mechanistic Elucidation of this compound Interactions

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. While initial studies have identified its primary targets, emerging high-resolution techniques are needed to elucidate the precise mechanisms of action, including binding kinetics, conformational changes, and downstream signaling effects.

Future research in this area will leverage:

Cryo-Electron Microscopy (Cryo-EM): This technology allows for the high-resolution structural determination of large protein complexes in their near-native state. Using cryo-EM to visualize this compound bound to its target receptor will provide unprecedented insight into the specific molecular interactions driving its activity.

Advanced Mass Spectrometry (MS) Techniques: Methods such as hydrogen-deuterium exchange (HDX-MS) and native MS can provide dynamic information about protein conformation and ligand binding. These techniques can reveal how this compound binding induces structural changes in its target, influencing function.

Computational Modeling and Simulation: The trend towards modeling increasingly complex systems will be vital. researchgate.net Advanced molecular dynamics simulations can model the dynamic behavior of this compound at its binding site over time, helping to predict binding affinities and identify key residues involved in the interaction. researchgate.net

Super-Resolution Microscopy: Techniques like STED and PALM can visualize the subcellular localization of this compound or its fluorescently tagged analogues in living cells, providing spatial and temporal information about its journey to the target site.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Key applications of AI/ML in this compound research include:

De Novo Design: Generative AI models can design entirely new molecules with desired properties from the ground up. youtube.com By training these models on existing data for this compound and its targets, researchers can generate novel, synthesizable analogues predicted to have high efficacy and selectivity.

Predictive Modeling: ML algorithms can be trained to predict various properties of this compound analogues, such as binding affinity, solubility, and metabolic stability, based on their chemical structure. nih.gov This allows for the virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: Retrosynthesis AI tools can analyze the structure of a desired this compound analogue and propose the most efficient synthetic pathway, saving significant time and resources in the lab.

Data Analysis: AI can analyze large and complex datasets from high-throughput screening and mechanistic studies, identifying subtle patterns and correlations that might be missed by human researchers. mdpi.com

AI/ML ApplicationDescriptionExpected Impact on this compound Research
Generative ModelsDesigns novel molecular structures with optimized properties.Creation of next-generation this compound analogues with enhanced potency.
QSAR ModelingPredicts biological activity based on chemical structure (Quantitative Structure-Activity Relationship).Rapid virtual screening to prioritize candidates and reduce wet lab experiments.
Retrosynthesis AlgorithmsProposes optimal and efficient chemical synthesis routes.Accelerated synthesis of promising lead compounds identified by AI.
Image Analysis (Microscopy)Automates the analysis of high-content cellular imaging data.High-throughput quantification of this compound's cellular effects.

Development of Novel Analytical Platforms for this compound Characterization

As research on this compound and its analogues expands, there is a growing need for novel analytical platforms that can provide rapid, sensitive, and comprehensive characterization. These platforms are essential for quality control, pharmacokinetic studies, and understanding the compound's fate in biological systems.

Future developments will likely focus on:

Microfluidics and Lab-on-a-Chip Devices: Miniaturized platforms can perform high-throughput screening and analysis using minuscule sample volumes. A dedicated chip could be developed to rapidly assess the binding of this compound analogues to their target protein.

Advanced Biosensors: The development of highly specific biosensors, perhaps based on surface plasmon resonance (SPR) or biolayer interferometry (BLI), would enable real-time monitoring of this compound's interactions with its biological targets without the need for labels.

High-Resolution Mass Spectrometry: Innovations in mass spectrometry, such as ion mobility-mass spectrometry, can provide detailed information on the structure and conformation of this compound and its metabolites, aiding in their identification and characterization in complex biological matrices.

Cross-Disciplinary Research Synergies and Collaborative Initiatives for this compound Studies

The complexity of modern scientific challenges requires a holistic approach that integrates expertise from various fields. quipnex.com The future success of this compound research will depend on fostering strong collaborations between scientists from diverse disciplines. insight7.ionih.gov Such cross-disciplinary synergy enables the pooling of specialized skills and knowledge, leading to more innovative and comprehensive solutions. quipnex.cominsight7.io

Key collaborative initiatives should include:

Chemistry and Biology: Organic chemists to synthesize novel analogues and chemical biologists to test their efficacy and elucidate their mechanisms of action in cellular and animal models.

Computational Science and Experimental Research: Computational chemists and AI specialists to design and predict promising compounds, with experimentalists providing the data to validate and refine the predictive models.

Pharmacology and Materials Science: Pharmacologists to study the systemic effects of this compound, while materials scientists and engineers develop novel drug delivery systems to improve its therapeutic profile.

Clinical Research and Basic Science: A strong feedback loop between basic scientists studying the fundamental properties of this compound and clinical researchers investigating its potential applications is essential for translational success.

Effective leadership is crucial for managing the expectations of diverse teams and framing research problems collaboratively. i2insights.org These collaborations break down traditional research silos and promote a more interconnected approach to scientific discovery. quipnex.com

Conceptual Frameworks for Responsible Innovation in this compound Research

As research into a potentially impactful compound like this compound progresses, it is imperative to integrate principles of responsible research and innovation (RRI) from the outset. ucl.ac.uk RRI is a transparent, interactive process where societal actors and innovators work together to ensure that the innovation process and its outcomes are ethically acceptable, sustainable, and socially desirable. ucl.ac.uk

A conceptual framework for responsible innovation in this compound research should include the following dimensions:

Anticipation and Reflection: Proactively considering the potential downstream societal, ethical, and environmental impacts of this compound research, both intended and unintended. ucl.ac.ukbrookings.edu This involves reflecting on the underlying purposes and motivations driving the research. ucl.ac.uk

Inclusivity and Deliberation: Engaging a wide range of stakeholders, including the public, ethicists, policymakers, and patient groups, in ongoing dialogues about the research direction and its implications. brookings.edunih.gov This ensures that diverse perspectives and values are considered. ucl.ac.uk

Responsiveness: Developing the capacity to adapt research plans and governance structures in response to new knowledge and evolving public values. brookings.edu This requires flexibility and a commitment to learning throughout the innovation process. ucl.ac.uk

Transparency: Maintaining openness about research goals, methodologies, and findings to build public trust and enable informed public discourse.

By embedding these principles into the research lifecycle, the scientific community can help ensure that the development of this compound aligns with broader societal values and needs, fostering a more harmonious relationship between science and society. nih.gov

Q & A

Q. What established methodologies are recommended for synthesizing Tecleaverdoornine in laboratory settings?

Researchers should prioritize peer-reviewed protocols for organic synthesis, emphasizing reaction conditions (e.g., temperature, catalysts) and purification techniques (e.g., recrystallization, chromatography). For reproducibility, document deviations from literature procedures and validate purity via spectroscopic methods (e.g., NMR, HPLC) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Combine spectroscopic methods (FTIR for functional groups, mass spectrometry for molecular weight) with chromatographic analysis (HPLC for purity). Cross-validate results against published reference data and report instrument calibration details to ensure accuracy .

Q. How should researchers design a literature review framework to identify gaps in this compound studies?

Systematically catalog existing studies using databases like PubMed and SciFinder, focusing on synthesis pathways, biological activity, and mechanistic hypotheses. Annotate contradictions in reported data (e.g., conflicting solubility values) to guide targeted experiments .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Adopt hazard controls outlined in safety data sheets (SDS), including fume hood use, PPE (gloves, goggles), and waste disposal guidelines. Document risk assessments for novel synthetic routes and report adverse reactions to institutional safety boards .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield under varying catalytic conditions?

Employ Design of Experiments (DoE) to test parameters like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate findings with triplicate runs and statistical analysis (ANOVA) .

Q. What strategies resolve discrepancies in spectroscopic data across independent this compound studies?

Conduct replication studies under standardized conditions (e.g., solvent, concentration). Compare raw data and employ multi-technique validation (e.g., X-ray crystallography alongside NMR) to isolate artifacts. Publish negative results to clarify inconsistencies .

Q. How can computational modeling enhance mechanistic understanding of this compound’s biological interactions?

Integrate molecular docking simulations (e.g., AutoDock) with experimental binding assays. Validate in silico predictions using mutagenesis studies or isotopic labeling. Cross-reference computational parameters (force fields, solvation models) with empirical data to refine accuracy .

Q. What interdisciplinary approaches validate this compound’s efficacy in novel therapeutic assays?

Combine in vitro cytotoxicity screens (e.g., MTT assays) with pharmacokinetic modeling (e.g., ADMET profiling). Use orthogonal methods (e.g., surface plasmon resonance for binding affinity) to confirm bioactivity and mitigate assay-specific biases .

Q. How should researchers design cross-study collaborations to explore this compound’s applications in diverse biological systems?

Establish shared protocols for data collection (e.g., standardized cell lines, dosage ranges) and utilize platforms like Open Science Framework for transparent data sharing. Address ethical considerations (e.g., animal welfare compliance) in collaborative agreements .

Q. What methodologies address scalability challenges in this compound production for preclinical trials?

Transition from batch to flow chemistry for controlled upscaling. Monitor critical quality attributes (CQAs) like particle size distribution and stability. Use quality-by-design (QbD) frameworks to align laboratory-scale processes with Good Manufacturing Practice (GMP) requirements .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise, conduct sensitivity analyses to assess experimental variables (e.g., reagent purity, instrument precision). Publish detailed metadata to enable peer scrutiny .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human/animal subjects, emphasizing informed consent and data anonymization .
  • Reproducibility : Archive raw datasets and code in repositories like Zenodo or Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.